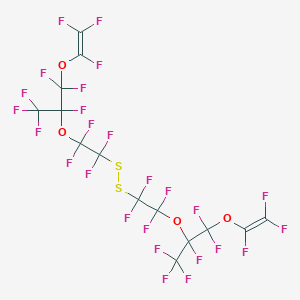
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated compound known for its unique chemical structure and properties. It is characterized by the presence of perfluoroalkyl groups, which impart high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its exceptional resistance to harsh conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide typically involves the reaction of perfluoroalkyl vinyl ethers with sulfur-containing reagents. One common method is the radical polymerization of perfluoroalkyl vinyl ethers in the presence of a disulfide initiator. The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiols.
Substitution: Nucleophilic substitution reactions can occur at the perfluoroalkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted perfluoroalkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Wirkmechanismus
The mechanism of action of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide involves its interaction with various molecular targets. The perfluoroalkyl groups provide a hydrophobic environment, which can influence the behavior of the compound in biological systems. The disulfide bond can undergo redox reactions, making it useful in applications where controlled release of thiols is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoroalkyl vinyl ethers: Similar in structure but lack the disulfide bond.
Perfluoroalkyl sulfonyl fluorides: Contain sulfonyl groups instead of disulfide bonds.
Perfluoroalkyl thiols: Have thiol groups instead of disulfide bonds.
Uniqueness
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is unique due to its combination of perfluoroalkyl groups and a disulfide bond. This combination imparts both high stability and the ability to undergo redox reactions, making it versatile for various applications.
Eigenschaften
Molekularformel |
C14F26O4S2 |
|---|---|
Molekulargewicht |
790.2 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethyl]disulfanyl]ethoxy]-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C14F26O4S2/c15-1(16)3(19)41-9(29,30)5(21,7(23,24)25)43-11(33,34)13(37,38)45-46-14(39,40)12(35,36)44-6(22,8(26,27)28)10(31,32)42-4(20)2(17)18 |
InChI-Schlüssel |
TVPGQWQQYNGYCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















